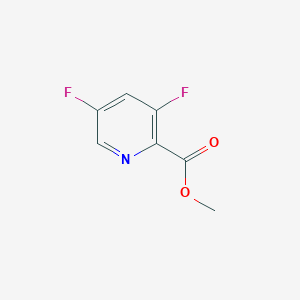

Methyl 3,5-difluoropyridine-2-carboxylate

Overview

Description

Methyl 3,5-difluoropyridine-2-carboxylate: is a fluorinated pyridine derivative with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Fluorination of Pyridine Derivatives: One common method involves the fluorination of pyridine derivatives using fluorinating agents such as N-fluoropyridinium salts . The reaction typically occurs under basic conditions, leading to the formation of the desired fluorinated product.

Multistep Synthesis: Another approach involves a multistep synthesis starting from commercially available pyridine derivatives.

Industrial Production Methods: Industrial production of methyl 3,5-difluoropyridine-2-carboxylate often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 3,5-difluoropyridine-2-carboxylate can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an aminopyridine derivative.

Scientific Research Applications

Chemistry: Methyl 3,5-difluoropyridine-2-carboxylate is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis .

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and specialty chemicals due to its unique reactivity and stability .

Mechanism of Action

The mechanism of action of methyl 3,5-difluoropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

- Methyl 2,4-difluoropyridine-3-carboxylate

- Methyl 3,6-difluoropyridine-2-carboxylate

- Methyl 2,5-difluoropyridine-3-carboxylate

Comparison: Methyl 3,5-difluoropyridine-2-carboxylate is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Biological Activity

Methyl 3,5-difluoropyridine-2-carboxylate (CAS Number: 955885-64-0) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features two fluorine atoms at positions 3 and 5 of the pyridine ring, enhancing its lipophilicity and metabolic stability. This article reviews the biological activity of this compound, examining its mechanism of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine substituents increase the compound's lipophilicity, facilitating better membrane penetration and receptor interaction. The dimethylamide group can form hydrogen bonds with enzymes or receptors, modulating their activity effectively.

Biological Activity Overview

This compound has been investigated for various biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development:

- Inhibitory Effects on Enzymes : Research has shown that derivatives of pyridine-2-carboxaldehyde can inhibit CDP reductase activity, which is crucial for nucleotide synthesis in cancer cells. The most active derivatives exhibited IC50 values in the micromolar range .

- Fluoroquinolone Activity : A study on fluoroquinolone derivatives containing a difluoropyridine moiety highlighted their superior inhibitory effects against DNA gyrases compared to traditional antibiotics like ciprofloxacin. This suggests that this compound could similarly enhance antibacterial efficacy through structural modifications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 3-fluoropyridine-2-carboxylate | Fluorination at position 3 | Less steric hindrance |

| Methyl 4-fluoropyridine-3-carboxylate | Fluorination at position 4 | Different biological activities |

| Methyl 2,6-difluoropyridine-3-carboxylate | Fluorination at positions 2 and 6 | Enhanced reactivity |

This compound stands out due to its dual fluorination pattern that enhances its reactivity and potential biological activity compared to other derivatives.

Safety and Toxicological Considerations

While exploring the therapeutic potential of this compound, it is essential to consider its safety profile. The compound is classified as harmful if inhaled or ingested and can cause skin and eye irritation . Proper handling precautions should be taken when working with this compound in laboratory settings.

Properties

IUPAC Name |

methyl 3,5-difluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJHSWYHTRMPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673212 | |

| Record name | Methyl 3,5-difluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955885-64-0 | |

| Record name | Methyl 3,5-difluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.